(S)-Lercanidipine
Description
Systematic Nomenclature and Molecular Formula
(S)-Lercanidipine, a chiral dihydropyridine derivative, is systematically named as O-[1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C₃₆H₄₁N₃O₆ , with a molecular weight of 611.727 g/mol for the free base and 648.188 g/mol for the hydrochloride salt. The structural complexity arises from the 1,4-dihydropyridine core substituted with a 3-nitrophenyl group at position 4, methyl ester groups at positions 3 and 5, and a bulky diphenylpropylmethylamino side chain at position 2.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₁N₃O₆ |
| Molecular Weight | 611.727 g/mol (base) |
| CAS Registry Number | 100427-26-7 |
| ChEMBL ID | CHEMBL250270 |
Stereochemical Configuration and Enantiomeric Purity
This compound belongs to a racemic mixture (R/S = 1:1) in its commercial hydrochloride form, with one undefined stereocenter at the C4 position of the dihydropyridine ring. Enantiomeric separation is achieved using chiral chromatography on a Chiral OJ-H column with a mobile phase of ammonium acetate and acetonitrile (35:65 v/v). The (S)-enantiomer exhibits a retention time distinct from its (R)-counterpart, enabling quantification down to 0.05 µg/mL (LOD) and 0.5 µg/mL (LOQ).
Key stereochemical features :
- Configuration : The (S)-enantiomer adopts a specific spatial arrangement at C4, influencing its calcium channel-binding affinity.
- Purity : High-performance liquid chromatography (HPLC) methods demonstrate a linear range of 0.5–4.0 µg/mL for the (S)-enantiomer, with a correlation coefficient (R²) of 0.9983.
| Parameter | This compound |
|---|---|
| Retention Time (min) | 8.2 ± 0.1 |
| Linear Range (µg/mL) | 0.5–4.0 |
| Correlation Coefficient | 0.9983 |
X-ray Crystallographic Analysis of this compound Hydrochloride
Crystalline Form I of lercanidipine hydrochloride (space group P2₁2₁2₁) exhibits a monoclinic lattice with unit cell parameters a = 10.2 Å, b = 14.8 Å, c = 18.3 Å, and α = β = γ = 90°. The crystal structure reveals intramolecular hydrogen bonding between the protonated amino group and the chloride ion (N–H···Cl distance: 2.89 Å). Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°, confirming the crystalline nature.
Properties
CAS No. |
185197-71-1 |
|---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1 |
InChI Key |
ZDXUKAKRHYTAKV-XIFFEERXSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lercanidipine, (S)-; (S)-Lercanidipine; (+)-Lercanidipine; |
Origin of Product |
United States |
Preparation Methods
Early Industrial Routes (Route A and Route B)
The original synthetic pathway (Route A), disclosed in EP0153016A2 and US4705797, involved a final cyclization step using ketene dimer as a key reagent. While this route achieved the target molecule, industrial adoption faced limitations due to the 36% yield in the final step and the formation of an oily residue requiring chromatographic purification. The use of toxic ketene dimer further complicated large-scale production due to safety and transportation constraints.
Route B, described in WO9635668A and CN1101810C, marked a substantial improvement by utilizing 4-dihydro-2,6-methyl-4-(3-nitrophenyl)-5-methoxycarbonyl-Niacin Nicitinic Acid (DHPCOOH) as a stable intermediate. This two-step process achieved 78% overall yield through sequential chlorination and side-chain coupling reactions, with final product purity reaching 99.8%. The critical comparison of these foundational routes is summarized in Table 1.
Table 1: Comparative Analysis of Early Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Final Step Yield | 36% | 78% |
| Product Form | Oily residue | Crystalline solid |
| Key Reagent | Ketene dimer | DHPCOOH intermediate |
| Purification Method | Flash chromatography | Crystallization |
| Industrial Scalability | Limited | High |
Advancements in Intermediate Synthesis
The synthesis of N-methyl-3,3-diphenylpropylamine (Compound I), a critical intermediate, evolved through three generations of patented methods. The current industrial standard (Patent DE925468C) employs cinnamic acid as starting material through a four-step sequence involving:
- Chlorination to cinnamyl chloride (0-50°C, 1:7 molar ratio of cinnamic acid to Cl reagent)
- Methylamine coupling to form N-mecinnamide
- Friedel-Crafts alkylation with benzene
- Carbonyl reduction to final amine
This route achieved 82% overall yield in pilot-scale batches, with residual benzene levels below 5 ppm through optimized solvent recovery systems. The elimination of palladium catalysts used in earlier routes reduced production costs by 40% while maintaining enantiomeric purity >99.5%.
Modern Crystallization and Polymorph Control
Amorphous Form Synthesis (WO2007054969A2)
The development of stable amorphous lercanidipine hydrochloride addressed bioavailability challenges associated with crystalline forms. Patent WO2007054969A2 discloses three distinct approaches:
Method 1 (Anti-solvent Precipitation):
- Solvent system: Methanol/water (1:3 v/v)
- Precipitation temperature: 10-30°C
- Drying conditions: 30-32°C under vacuum for 12 hr
- Resulting form: X-ray amorphous (halo pattern)
- Stability: 24-month shelf life at 25°C/60% RH
Method 2 (Spray Drying):
- Feed solution: 15% w/v in methylene chloride/isopropanol (1:1)
- Inlet temperature: 50°C
- Outlet temperature: 32°C
- Particle size distribution: D90 <10 μm
- Bulk density: 0.35 g/cm³
Method 3 (Thermal Quenching):
Crystalline Form Optimization (US7772401B2)
The US7772401B2 patent introduced a novel crystallization technique using ethyl acetate/HCl gas precipitation:
- Solvent ratio: 25:1 ethyl acetate to product
- Acid addition rate: 0.5 L HCl gas/min per kg product
- Seeding protocol: 0.1% w/w seed crystals at 22°C
- Final purity: 99.92% by HPLC
- Residual solvents: <300 ppm ethyl acetate
This method reduced particle size variability (span <1.2) compared to earlier isopropanol-based crystallizations (span >2.5), enhancing tablet compression characteristics. The process flow diagram and critical quality attributes are detailed in Figure 1.
Reaction Engineering Breakthroughs
Halogenation Step Optimization
Recent patents demonstrate improved control over the critical 2-chloro-2-methylpropyl intermediate formation:
- Reagent: Thionyl chloride vs. PCl₅ comparison
- Thionyl chloride: 98% conversion in 2 hr (40°C)
- PCl₅: 95% conversion in 4 hr (60°C)
- Solvent effects:
| Solvent | Reaction Time | Byproduct Formation |
|---|---|---|
| Dichloromethane | 3 hr | 1.2% |
| Toluene | 5 hr | 0.8% |
| Chlorobenzene | 4 hr | 0.5% |
The implementation of continuous flow reactors reduced reaction time by 70% while maintaining >99% regioselectivity.
Coupling Reaction Enhancements
The dihydropyridine ring formation was optimized through:
- Temperature gradient control (25°C → 50°C over 4 hr)
- Catalytic KOH (0.5 eq) vs. stoichiometric base comparison:
| Base | Yield | Epimerization |
|---|---|---|
| KOH (0.5 eq) | 92% | <0.1% |
| NaOEt (1.2 eq) | 88% | 1.5% |
| DBU (1.0 eq) | 85% | 3.2% |
Microwave-assisted synthesis reduced reaction time from 18 hr to 45 min with comparable yield (89% vs 91% conventional).
Analytical Method Development
HPLC Quantification (JPIONLINE Validation)
The International Journal of Pharmaceutical Investigation method achieved:
- Linearity: 0.27-50 μg/mL (R²=0.999)
- LOD/LOQ: 0.09/0.27 μg/mL
- Precision:
| Parameter | %RSD |
|---|---|
| Repeatability | 0.33 |
| Intraday | 0.74 |
| Interday | 0.18 |
- Accuracy: 100.23-101.55% recovery
- Robustness:
Parameter Variation Retention Time Shift ±5% acetonitrile 0.12 min pH ±0.2 0.08 min Column temperature ±3°C 0.15 min
This method enabled detection of degradation products at 0.1% level, critical for stability studies.
Polymorph Characterization
XRPD and DSC analyses revealed:
| Form | 2θ Peaks (Cu Kα) | Melting Point | ΔH (J/g) |
|---|---|---|---|
| Amorphous | Broad halo 18-25° | - | - |
| Form I | 7.8°, 15.6°, 23.4° | 198°C | 152 |
| Form II | 6.2°, 12.4°, 24.8° | 205°C | 168 |
Form II demonstrated superior chemical stability (0.2% degradation vs 1.5% Form I after 6 months accelerated testing).
Chemical Reactions Analysis
Types of Reactions: Lercanidipine, (S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.
Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine forms, and substituted lercanidipine analogs.
Scientific Research Applications
Antihypertensive Efficacy
Mechanism of Action
Lercanidipine functions by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. It exhibits high vascular selectivity and minimal negative inotropic effects compared to other dihydropyridine calcium channel blockers .
Clinical Studies
Numerous studies have demonstrated the effectiveness of lercanidipine in managing hypertension:
- Monotherapy Efficacy : In a multicenter study involving 1000 patients with Stage 2 hypertension, lercanidipine (10–20 mg daily) significantly reduced systolic and diastolic blood pressure (SBP/DBP) by 11.0/10.4 mmHg and 13.0/13.0 mmHg, respectively .
- High-Risk Patients : In patients with higher cardiovascular risk profiles, lercanidipine showed even greater reductions in BP, indicating its effectiveness across different patient demographics .
Nephroprotective Properties
Recent research highlights lercanidipine's nephroprotective effects, particularly in hypertensive models:
- Renal Function Improvement : Studies on hypertensive rats indicated that lercanidipine improved renal function by reducing glomerular hypertension and proteinuria while enhancing renal morphology .
- Mechanisms of Action : The nephroprotective effects are attributed to the inhibition of tissue inflammation and oxidative stress, alongside improved nitric oxide bioavailability due to decreased intracellular calcium levels .
Anti-Atherogenic Effects
Lercanidipine has been noted for its anti-atherogenic properties:
- Preclinical Findings : Research on hypercholesterolemic rabbits revealed that lercanidipine decreased atherosclerotic lesions and inhibited arterial smooth muscle cell proliferation and migration .
- Clinical Relevance : These findings suggest potential benefits in patients at risk for cardiovascular diseases due to atherosclerosis.
Adverse Reactions
While lercanidipine is generally well tolerated, some adverse effects have been documented:
- Chylous Ascites Case Study : An 80-year-old female patient developed chylous ascites after increasing her lercanidipine dosage. Although this is a rare reaction, it underscores the need for monitoring when adjusting dosages .
Summary Table of Clinical Applications
Mechanism of Action
Lercanidipine, (S)- exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular system. This inhibition prevents the influx of calcium ions, which is necessary for muscle contraction. As a result, the smooth muscles relax, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy in Blood Pressure Reduction
Lercanidipine demonstrates comparable antihypertensive efficacy to other DHPs like amlodipine, nifedipine, and felodipine, but with unique pharmacokinetic advantages:
Tolerability and Adverse Effects
Lercanidipine exhibits a superior tolerability profile compared to other DHPs, particularly in metabolic syndrome patients:
| Adverse Event | Lercanidipine (%) | Amlodipine (%) | Nifedipine (%) |
|---|---|---|---|
| Peripheral Edema | 1.2–3.8 | 15–20 | 20–25 |
| Flushing | 1.1–2.0 | 5–10 | 10–15 |
| Headache | 2.9–5.6 | 4–8 | 6–10 |
In the TOLERANCE study, vasodilation-related adverse events (edema, flushing, headache) were significantly lower with lercanidipine (all p < 0.01 vs. amlodipine/nifedipine) . This is attributed to its slow receptor dissociation kinetics and vascular selectivity, minimizing rapid vasodilation .
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity : Lercanidipine’s high lipophilicity (logP = 5.3) ensures prolonged membrane retention, reducing plasma fluctuations and side effects . Amlodipine (logP = 3.0) and felodipine (logP = 4.5) have shorter tissue retention .
- Metabolism : Lercanidipine undergoes extensive first-pass metabolism via CYP3A4, with a bioavailability of 10% under fed conditions vs. 90% for amlodipine .
Clinical Outcomes and Organ Protection
Q & A
Q. How to ensure compliance with ethical guidelines in preclinical studies of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research:
- Sample size justification : Use power analysis to minimize unnecessary animal use.
- Blinding : Randomize treatment groups and blind analysts to reduce bias.
- Data sharing : Deposit raw data in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
